molecular formula C6H13NO4S B13631658 Tert-butyl 2-sulfamoylacetate

Tert-butyl 2-sulfamoylacetate

Katalognummer: B13631658
Molekulargewicht: 195.24 g/mol
InChI-Schlüssel: SJOOHTWCROUAQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-sulfamoylacetate: is an organic compound with the molecular formula C6H13NO4S It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group and the hydrogen atom of the amino group is replaced by a sulfamoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-sulfamoylacetate typically involves the reaction of tert-butyl bromoacetate with sulfamide under basic conditions. The reaction is carried out in a solvent such as dichloromethane, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 2-sulfamoylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Tert-butyl 2-sulfamoylacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry as a precursor to drugs that target specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of tert-butyl 2-sulfamoylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can enhance the selectivity and potency of the compound.

Vergleich Mit ähnlichen Verbindungen

    Tert-butyl acetate: A related compound used as a solvent and intermediate in organic synthesis.

    Sulfamoyl acetic acid: A precursor to various sulfonamide derivatives.

    Tert-butyl bromoacetate: A reagent used in the synthesis of tert-butyl 2-sulfamoylacetate.

Uniqueness: this compound is unique due to the presence of both the tert-butyl and sulfamoyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. The compound’s ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.

Eigenschaften

Molekularformel

C6H13NO4S

Molekulargewicht

195.24 g/mol

IUPAC-Name

tert-butyl 2-sulfamoylacetate

InChI

InChI=1S/C6H13NO4S/c1-6(2,3)11-5(8)4-12(7,9)10/h4H2,1-3H3,(H2,7,9,10)

InChI-Schlüssel

SJOOHTWCROUAQM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CS(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.